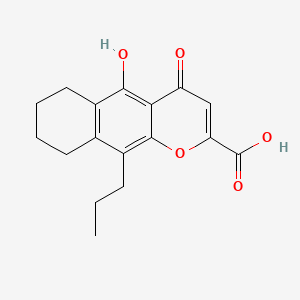

Proxicromil

描述

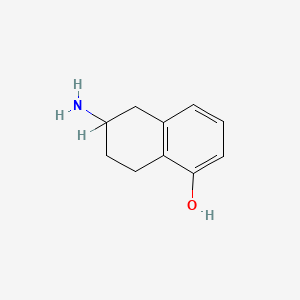

Proxicromil is a lipophilic, detergent-like oral medication developed in the late 1970s. Its chemical name is 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid . This compound was designed as an anti-allergic agent, specifically as a mast cell stabilizer to prevent the release of histamine . it was never marketed due to its potential carcinogenic effects .

准备方法

The synthesis of proxicromil involves several steps:

化学反应分析

Proxicromil undergoes various chemical reactions:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Reduction: The reduction of intermediates during its synthesis involves hydrogenation over palladium on carbon.

Substitution: The initial condensation step involves a nucleophilic substitution reaction with allyl bromide.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, hydrogen, palladium on carbon, diethyl oxalate, and sodium ethoxide . The major products formed from these reactions are intermediates leading to the final compound, this compound .

科学研究应用

Proxicromil has been studied for its anti-allergic properties. It functions as a mast cell stabilizer, preventing the release of histamine and other mediators from mast cells . This makes it potentially useful in treating allergic reactions and asthma . Additionally, this compound has been tested for its effects on immune and inflammatory responses . It has shown activity in suppressing delayed hypersensitivity reactions and immune complex-mediated hypersensitivity reactions .

作用机制

Proxicromil exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines . This action stabilizes the mast cells and prevents their degranulation, which is the release of histamine and other inflammatory mediators . The compound’s high lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its effectiveness as an oral medication .

相似化合物的比较

Proxicromil is similar to other chromone derivatives, such as disodium cromoglycate (Intal), which was its predecessor . Both compounds function as mast cell stabilizers and have anti-allergic properties . this compound is more lipophilic and can be absorbed orally, unlike disodium cromoglycate, which is typically administered via inhalation . Other similar compounds include nedocromil and ketotifen, which also act as mast cell stabilizers but differ in their chemical structures and administration routes .

属性

CAS 编号 |

60400-92-2 |

|---|---|

分子式 |

C17H18O5 |

分子量 |

302.32 g/mol |

IUPAC 名称 |

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

InChI 键 |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

规范 SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

其他 CAS 编号 |

60400-92-2 |

同义词 |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)

![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)